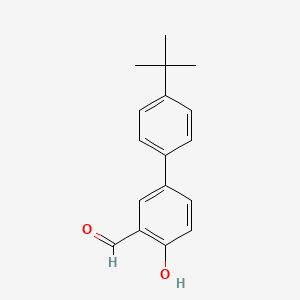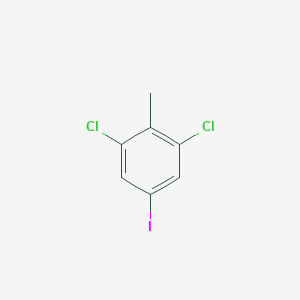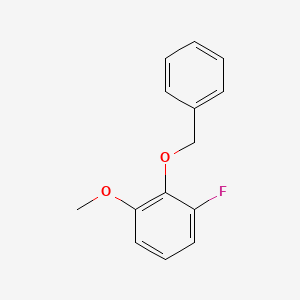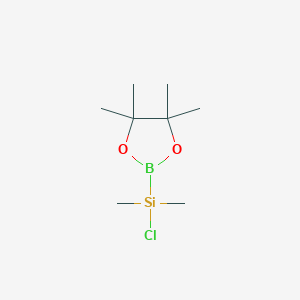
氯二甲基甲硅烷基硼酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorodimethylsilylboronic ester (SBCl) is an organoboron compound that contains both boronic acid and organosilicon groups. It has a molecular formula of C8H18BClO2Si and a molecular weight of 220.58 g/mol .
Synthesis Analysis
The synthesis of esters like Chlorodimethylsilylboronic ester typically involves esterification, a process where a carboxylic acid and an alcohol combine, losing a molecule of water . The reaction mechanisms often involve single electron transfer, energy transfer, or other radical procedures .Molecular Structure Analysis
Mass spectrometry (MS) is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .Chemical Reactions Analysis
Esters, including Chlorodimethylsilylboronic ester, undergo hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters is a critical reaction in organic chemistry, leading to the formation of a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Esters are neutral compounds, unlike the acids from which they are formed . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, literally “splitting with water” .科学研究应用
C-H 活化用于 C-B 键构建
氯二甲基甲硅烷基硼酸酯用于有机合成领域,特别是在通过 C-H 活化构建 C-B 键方面。研究表明,将 C-H 键转化为 C-B 键在热力学和动力学上是有利的,在烷基硼酸酯和伴随硼烷的形成中具有应用。该过程在有机合成中很重要,利用了在烷烃和芳烃硼化过程中 C-H 键断裂和 B-C 键形成的可接近障碍 (Mkhalid 等人,2010)。
无溶剂合成氯代醇酯
在甘油合成氯代醇酯时,使用无溶剂体系,优化了反应的原子经济性。该工艺在化学工业中具有相关性,可使用经典加热或微波加热生产高产率的氯代醇酯,对工业过程的环境可持续性和效率具有重要意义 (Escribà 等人,2009)。
有机合成中的硅烯-1,3-二烯环加成
氯二甲基甲硅烷基硼酸酯在有机合成中起着至关重要的作用,特别是在硅烯从硅基硼酸酯转移到 1,3-二烯的 [4 + 1] 环加成反应中。该反应促进了硅环戊-3-烯的形成,这是合成各种有机化合物的基石,展示了硅基硼酸酯在复杂有机合成中的多功能性 (Ohmura 等人,2009)。
作用机制
Target of Action
Chlorodimethylsilylboronic ester is an organoboron compound that contains both boronic acid and organosilicon groups. It primarily targets 1,2- or 1,3-diol groups, the same motifs that engage in cyclic ketal and acetal formation . These targets are commonly found in carbohydrate derivatives, making this compound particularly useful in glycoscience .
Mode of Action
The compound interacts with its targets through a process known as boronic ester formation . This involves the condensation of boronic acids and carbohydrate derivatives to form cyclic boronic esters . The compound can also be employed as a protective intermediate for the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates .
Biochemical Pathways
The primary biochemical pathway affected by Chlorodimethylsilylboronic ester is the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . This pathway has been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .
Pharmacokinetics
7±230 °C, and its predicted density is 098±01 g/cm3
Result of Action
The result of Chlorodimethylsilylboronic ester’s action is the formation of cyclic boronic esters, which can serve as protective groups in carbohydrate chemistry . This allows for the selective installation of various functional groups to glycoside substrates . After the sequence of boronic ester formation, functionalization, and deprotection, the boronic acid component can be recovered and reused .
Action Environment
The action of Chlorodimethylsilylboronic ester can be influenced by various environmental factors. For instance, the compound is sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . .
未来方向
属性
IUPAC Name |
chloro-dimethyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BClO2Si/c1-7(2)8(3,4)12-9(11-7)13(5,6)10/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTQAESLYBAWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



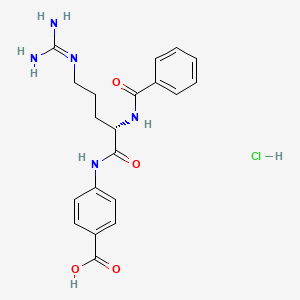
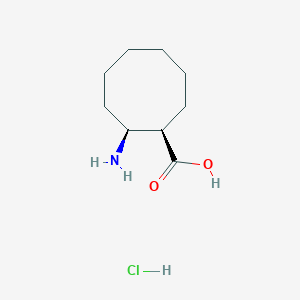
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)
![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)


